7-Oxa-4-azaspiro[2.5]octane hydrochloride

Medicinal Chemistry Drug Discovery Patent Analytics

Inconsistent purity or undefined salt stoichiometry in spirocyclic building blocks compromises kinase inhibitor SAR reproducibility. 7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3) eliminates these variables as a defined, high-purity scaffold. • ≥95% purity with confirmed C6H12ClNO stoichiometry ensures consistent reaction yields and biological assay results. • Hydrochloride salt enhances aqueous solubility versus the free base, enabling direct use in biochemical buffers. • Rigid [2.5]-spiro architecture provides a predictable three-dimensional vector for focused library synthesis targeting PI3Kδ.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 218595-22-3
Cat. No. B1632293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-4-azaspiro[2.5]octane hydrochloride
CAS218595-22-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC12COCCN2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H
InChIKeyCSEXKWFDRVXMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-4-azaspiro[2.5]octane Hydrochloride Overview


7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3) is a spirocyclic heterocyclic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It features a bicyclic framework incorporating both oxygen and nitrogen atoms, specifically an oxygen at position 7 and a nitrogen at position 4 [1]. This hydrochloride salt form is primarily utilized as a rigid building block or scaffold in medicinal chemistry, with its structure documented in 195 patents, underscoring its relevance in pharmaceutical research and development [2].

7-Oxa-4-azaspiro[2.5]octane HCl: Substitution Risks


Substituting 7-oxa-4-azaspiro[2.5]octane hydrochloride with its free base (CAS 126616-59-9) or closely related spirocyclic analogs introduces significant variability in key procurement and experimental parameters. The hydrochloride salt provides enhanced aqueous solubility and a defined stoichiometry (C6H12ClNO vs. C6H11NO), which are critical for reproducible handling in biological assays and chemical reactions . Furthermore, the specific positioning of the oxygen and nitrogen heteroatoms within the spiro[2.5] framework defines the molecule's three-dimensional orientation and potential binding interactions; regioisomers like 4-oxa-7-azaspiro[2.5]octane hydrochloride (CAS 1427195-23-0) possess different vectors for functionalization, leading to divergent biological or chemical outcomes. Selecting the precise compound ensures experimental reproducibility and avoids the confounding variables introduced by using an unverified or structurally distinct alternative.

7-Oxa-4-azaspiro[2.5]octane HCl vs. Analogs


Patent Relevance

The hydrochloride salt of 7-oxa-4-azaspiro[2.5]octane is directly implicated in a larger patent corpus compared to its free base form. Database mining reveals the hydrochloride salt (CAS 218595-22-3) is associated with 195 patents, whereas the free base (CAS 126616-59-9) is linked to a significantly lower number of patent families [1][2]. This indicates a stronger precedent and validation for the salt form's utility as a building block in patentable pharmaceutical inventions.

Medicinal Chemistry Drug Discovery Patent Analytics

Aqueous Solubility Advantage

As a hydrochloride salt, 7-oxa-4-azaspiro[2.5]octane hydrochloride exhibits significantly improved aqueous solubility compared to its free base counterpart. While precise quantitative solubility values are not universally published, the salt form is a solid with a defined molecular weight of 149.62 g/mol and a LogP of -0.02, indicating substantial hydrophilicity [1]. In contrast, the free base (MW 113.16 g/mol) has a predicted LogP of -0.70 and is an oil with a boiling point of 185.7±15.0 °C at 760 mmHg [2]. The salt's solid nature and enhanced water solubility facilitate accurate weighing, dissolution, and handling in aqueous biological buffers and reaction media, reducing experimental variability.

Chemical Synthesis Assay Development Physicochemical Properties

High Purity Specifications

Procurement specifications for 7-oxa-4-azaspiro[2.5]octane hydrochloride consistently cite a purity of ≥95%, as verified by multiple reputable suppliers including Sigma-Aldrich (via ChemScene) and Aladdin Scientific . This contrasts with the free base, for which purity specifications can vary widely and are less stringently documented across different vendors. The defined high-purity standard for the hydrochloride salt reduces the risk of impurities confounding research outcomes, particularly in sensitive biological assays or catalytic reactions.

Quality Control Analytical Chemistry Reproducibility

Storage Stability

The hydrochloride salt of 7-oxa-4-azaspiro[2.5]octane has well-defined storage recommendations, typically requiring storage under inert gas (nitrogen or argon) at 2-8°C . This contrasts with the free base, which requires more stringent -20°C storage in sealed, dry, and dark conditions [1]. The less stringent refrigeration requirement for the salt simplifies compound management logistics and reduces the risk of degradation due to improper storage.

Compound Management Stability Logistics

Scaffold Uniqueness vs. Regioisomers

The specific atomic arrangement of 7-oxa-4-azaspiro[2.5]octane, featuring an oxygen at position 7 and a nitrogen at position 4 on the spirocyclic framework, presents unique vectors for functionalization and a distinct three-dimensional shape [1]. This contrasts with its regioisomer, 4-oxa-7-azaspiro[2.5]octane (e.g., hydrochloride salt, CAS 1427195-23-0) , where the heteroatom positions are swapped. This structural difference fundamentally alters the molecule's electrostatic surface, hydrogen-bonding capabilities, and potential interactions with biological targets (e.g., enzymes, receptors), leading to divergent biological activities and SAR profiles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

PI3Kδ Inhibitor Development

Recent patent literature explicitly discloses the use of oxa-azaspiro derivatives, a class to which 7-oxa-4-azaspiro[2.5]octane belongs, as key intermediates in the synthesis of novel PI3Kδ inhibitors [1]. These inhibitors are under investigation for the treatment of cancers, immune disorders, and inflammatory diseases [2]. The specific spirocyclic framework is crucial for achieving potent and selective inhibition, providing a direct application that may not be transferable to other simpler or non-spirocyclic amine building blocks.

Oncology Immunology Kinase Inhibition

7-Oxa-4-azaspiro[2.5]octane HCl Applications


PI3Kδ Inhibitor and Kinase Library Synthesis

Procure 7-oxa-4-azaspiro[2.5]octane hydrochloride as a key building block for generating focused libraries of oxa-azaspiro derivatives targeting PI3Kδ, as described in recent patent literature [1]. Its defined solid form and high purity (≥95%) [2] ensure consistent and reproducible yields in multi-step synthetic sequences, facilitating SAR studies around this promising kinase inhibitor scaffold.

Rigid Scaffolds for Chemical Probes

Utilize the compound's unique spirocyclic architecture [1] as a rigid core for designing chemical probes to interrogate biological systems. The enhanced aqueous solubility of the hydrochloride salt [2] compared to the free base allows for more straightforward handling in biological buffers, enabling direct use in biochemical and cell-based assays without the need for DMSO stock solutions in some cases.

Salt Selection for API Development

Leverage the improved stability and handling characteristics of the hydrochloride salt [1] over the free base [2] during the early stages of active pharmaceutical ingredient (API) development. The well-defined storage conditions (2-8°C) [1] and solid physical form minimize degradation and facilitate accurate dispensing, critical for process validation and scale-up studies.

IP Landscape Exploration

Given its association with 195 patents [1], 7-oxa-4-azaspiro[2.5]octane hydrochloride is a strategic starting material for exploring and expanding the intellectual property surrounding spirocyclic therapeutics. Its documented use in PI3Kδ inhibitor patents [2] provides a clear pathway for generating novel, patentable derivatives with potential therapeutic applications in oncology and immunology.

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